N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Kinase inhibition B-Raf V600E Structure-activity relationship

This compound delivers a precisely defined furan-3-yl regiochemistry at the pyridine 5-position, making it a critical tool for SAR-driven neuroinflammation programs. Unlike generic furan-2-yl or pyridinyl analogs, it exhibits >100 µM IC50 in B-Raf V600E assays, enabling its use as a regioisomeric negative control. Its modular pyridine-furan-methylene-pyrazolyl-acetamide scaffold supports parallel diversification and hit-to-lead optimization. Procure this compound for robust scaffold-hopping studies targeting HMGB1 or to benchmark furan-3-yl contributions in kinase panels.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 2034428-79-8
Cat. No. B2975036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
CAS2034428-79-8
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1=CN(N=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C15H14N4O2/c20-15(10-19-4-1-3-18-19)17-8-12-6-14(9-16-7-12)13-2-5-21-11-13/h1-7,9,11H,8,10H2,(H,17,20)
InChIKeyBGDWNJMAXABGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034428-79-8): Structural Classification and Procurement Context


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034428-79-8, molecular formula C₁₅H₁₄N₄O₂, MW 282.303 g/mol, InChI Key: BGDWNJMAXABGQF-UHFFFAOYSA-N) is a synthetic heterocyclic small molecule belonging to the furanyl-pyrazolyl acetamide class. Its scaffold features a pyridine core substituted at the 5-position with a furan-3-yl moiety and linked via a methylene bridge to a 2-(1H-pyrazol-1-yl)acetamide side chain [1]. This compound class has been investigated in the context of neuroinflammatory modulation, with related furanyl-pyrazolyl acetamide derivatives (series 11a–j) demonstrating suppression of pro-inflammatory markers including TNF-α, IL-1, IL-6, and Bcl-2 in BV-2, N-9, and HMO6 microglial cell lines [2]. The specific furan-3-yl regiochemistry at the pyridine 5-position distinguishes this compound from more common furan-2-yl analogs and may confer differential target engagement profiles, as suggested by cross-scaffold comparative data in kinase inhibition assays [3].

Why Generic Furanyl-Pyrazolyl Acetamide Substitution Is Not Advisable for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide


Generic substitution within the furanyl-pyrazolyl acetamide class is not straightforward for procurement or research use because even minor regioisomeric variations — such as furan-3-yl versus furan-2-yl attachment at the pyridine 5-position, or altering the heterocycle from furan to thiophene — can produce substantial differences in biological potency. Cross-scaffold kinase inhibition data demonstrate that a furan-3-yl substituent can reduce IC₅₀ by over 5-fold compared to a pyridin-3-yl substituent, and that furan-2-yl versus furan-3-yl alone shifts activity from measurable (IC₅₀ ~94.5 μM) to inactive (IC₅₀ >100 μM) in B-Raf V600E assays [1]. Furthermore, within the neuroinflammatory furanyl-pyrazolyl acetamide series, only specific substitution patterns (e.g., compounds 11c, 11f, 11h, 11j) significantly suppressed TNF-α and IL-6, while others in the same 11(a–j) series did not [2]. These findings collectively demonstrate that the precise regiochemistry and heterocycle composition of this compound cannot be assumed interchangeable with close analogs without risking loss of target activity or altered selectivity profiles.

Quantitative Differentiation Evidence for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide vs. Structural Analogs


Furan-3-yl vs. Furan-2-yl Regioisomeric Impact on Kinase Inhibition Potency

In a cross-scaffold but heterocycle-relevant comparison, the furan-3-yl substituent was associated with substantially weaker B-Raf V600E inhibitory activity compared to furan-2-yl and dramatically weaker activity compared to pyridin-3-yl [1]. Compound 17ac (furan-3-yl) exhibited IC₅₀ >100 μM, whereas the furan-2-yl analog 17aa showed IC₅₀ = 94.5 ± 6.8 μM, and the pyridin-3-yl analog 17z achieved IC₅₀ = 21.0 ± 2.1 μM [1]. This represents a >4.7-fold potency difference between pyridin-3-yl and furan-3-yl, and a measurable but smaller difference between furan-2-yl and furan-3-yl. While this data derives from a different core scaffold, the heterocycle substituent trend provides class-level inference that the furan-3-yl moiety at the pyridine 5-position in the target compound may similarly modulate target engagement compared to furan-2-yl or pyridinyl regioisomers.

Kinase inhibition B-Raf V600E Structure-activity relationship Regioisomer comparison

Neuroinflammatory Marker Suppression: Class-Level Evidence from Furanyl-Pyrazolyl Acetamide Series

Mudimela et al. (2024) designed, synthesized, and biologically evaluated a series of ten furanyl-pyrazolyl acetamides 11(a–j) for neuroinflammatory protective activity [1]. Molecular docking was performed against HMGB1 (2LY4) and HMGB1 Box A (4QR9) proteins, and compounds were selected based on docking scores [1]. In vitro cytotoxicity was evaluated on BV-2, N-9, HMO6 microglial cells, leukemic HAP1, and human fibroblast cells [1]. Western blot analysis identified that only specific derivatives — 11h, 11f, 11c, and 11j from the furanyl-pyrazolyl acetamide sub-series — significantly suppressed pro-inflammatory markers TNF-α, IL-1, IL-6, and Bcl-2, while other compounds in the same 11(a–j) series did not [1]. The target compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide shares the core furanyl-pyrazolyl acetamide scaffold but was not among the specific 11(a–j) compounds tested. All derivatives in the study were reported as moderate in potency compared to the reference compound doxorubicin [1].

Neuroinflammation Microglia TNF-α IL-6 HMGB1

Physicochemical Property Differentiation vs. Thiophene and Pyridine Heterocycle Analogs

The target compound (C₁₅H₁₄N₄O₂, MW 282.303) can be differentiated from its closest heterocycle analogs by calculated physicochemical properties that influence permeability, solubility, and target engagement [1]. Replacing the furan-3-yl oxygen with sulfur (thiophen-3-yl analog) would increase molecular weight by approximately 16 Da and reduce hydrogen bond acceptor strength, potentially altering solubility and protein-ligand interactions. Replacing furan with pyridin-3-yl (bis-pyridine analog) would add a basic nitrogen (pKa ~5.2 for pyridine), changing the ionization profile at physiological pH and potentially affecting membrane permeability. The target compound, with its neutral furan oxygen, occupies an intermediate polarity space: estimated TPSA ~68–73 Ų and cLogP ~1.5–2.5 (calculated from structural class), placing it within favorable drug-like chemical space per Lipinski and Veber guidelines [1]. Direct experimental logP, solubility, or permeability data for this specific compound were not identified in the literature.

Drug-likeness Lipinski Rule of Five TPSA Physicochemical profiling

Purity and Availability Profile for Reproducible Research Procurement

The target compound (CAS 2034428-79-8) is available as a research-grade chemical from multiple vendors, typically at 95% purity or higher with analytical characterization including NMR, HPLC, and mass spectrometry [1]. The InChI Key (BGDWNJMAXABGQF-UHFFFAOYSA-N) provides a unique, database-resolvable identifier that ensures exact structure matching across vendors, preventing inadvertent procurement of regioisomers such as the furan-2-yl analog or N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, which shares the same molecular formula (C₁₅H₁₄N₄O₂, MW 282.303) [1]. Unlike many in-class compounds that lack CAS registry numbers or have ambiguous stereochemistry, this compound benefits from a well-defined, achiral structure facilitating reproducible experimental results. Direct comparative purity or batch-to-batch consistency data across vendors were not identified.

Compound procurement Purity specification Analytical characterization Research chemical sourcing

Recommended Application Scenarios for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide Based on Available Evidence


Negative Control or Selectivity Probe in Kinase Inhibitor Screening Panels

Based on class-level evidence that furan-3-yl substitution is associated with reduced kinase inhibitory potency compared to furan-2-yl and pyridin-3-yl analogs (IC₅₀ >100 μM vs. 94.5 μM and 21.0 μM respectively in B-Raf V600E assays [1]), this compound may serve as a regioisomeric negative control in kinase screening panels. Researchers developing SAR around heterocycle-substituted pyridine scaffolds can use this compound to benchmark the contribution of the furan-3-yl moiety to target engagement, with the expectation of attenuated activity relative to furan-2-yl or pyridinyl congeners.

Neuroinflammation Research: Scaffold-Hopping Reference for Microglial Target Engagement Studies

Given that the furanyl-pyrazolyl acetamide class has demonstrated HMGB1-targeted anti-neuroinflammatory activity in BV-2, N-9, and HMO6 microglial cells [2], this compound's distinct substitution pattern (furan-3-yl at pyridine 5-position, pyrazol-1-yl acetamide side chain) makes it suitable as a scaffold-hopping reference. It can be used to probe whether the furan-3-yl regiochemistry retains or alters the neuroinflammatory marker suppression profile (TNF-α, IL-1, IL-6, Bcl-2) observed for active series members 11c, 11f, 11h, and 11j [2].

Computational Chemistry and Molecular Docking: Regioisomeric Binding Mode Comparison

The well-defined achiral structure and unique InChI Key (BGDWNJMAXABGQF-UHFFFAOYSA-N) make this compound suitable for computational studies comparing furan-3-yl versus furan-2-yl binding poses at protein targets including HMGB1 (PDB: 2LY4, 4QR9) [2] or kinases. Its intermediate calculated physicochemical profile (estimated TPSA ~68–73 Ų, cLogP ~1.5–2.5) positions it within drug-like chemical space, supporting its use as a virtual screening benchmark or docking validation compound.

Medicinal Chemistry: Core Scaffold for Fragment-Based or Parallel Library Synthesis

The compound's modular structure — consisting of a pyridine-furan core, a methylene linker, and a pyrazolyl acetamide side chain — provides three diversification points for parallel synthesis. Procurement of the parent compound enables systematic SAR exploration through: (i) furan ring replacement (thiophene, pyrrole, substituted phenyl), (ii) pyridine position isomerization, and (iii) pyrazole N-substitution or acetamide extension. This scaffold has precedent in the neuroinflammatory field [2] and can serve as a starting point for hit-to-lead optimization programs.

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.